Cas no 1214374-30-7 (2-(3-Bromo-6-methylpyridin-2-yl)acetic acid)

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is a brominated pyridine derivative featuring a reactive acetic acid functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a bromine substituent and a methyl group on the pyridine ring enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further structural diversification. The acetic acid moiety allows for additional derivatization, including esterification or amidation. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its reactive nature.
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid structure
1214374-30-7 structure
Product name:2-(3-Bromo-6-methylpyridin-2-yl)acetic acid
CAS No:1214374-30-7
MF:C8H8BrNO2
Molecular Weight:230.058621406555
CID:5735058
PubChem ID:75357245

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-6-methylpyridin-2-yl)acetic acid
    • 2-(3-bromo-6-methylpyridin-2-yl)aceticacid
    • Z1269158290
    • 1214374-30-7
    • EN300-139409
    • AKOS023645185
    • 2-Pyridineacetic acid, 3-bromo-6-methyl-
    • 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid
    • インチ: 1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)
    • InChIKey: PZUIWUJBHUKEOW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)N=C1CC(=O)O

計算された属性

  • 精确分子量: 228.97384g/mol
  • 同位素质量: 228.97384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

  • 密度みつど: 1.613±0.06 g/cm3(Predicted)
  • Boiling Point: 322.4±37.0 °C(Predicted)
  • 酸度系数(pKa): 4.32±0.22(Predicted)

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-139409-0.25g
2-(3-bromo-6-methylpyridin-2-yl)acetic acid
1214374-30-7
0.25g
$503.0 2023-07-06
TRC
B808863-50mg
2-(3-Bromo-6-methylpyridin-2-yl)acetic Acid
1214374-30-7
50mg
$ 365.00 2022-06-06
Enamine
EN300-139409-0.05g
2-(3-bromo-6-methylpyridin-2-yl)acetic acid
1214374-30-7
0.05g
$235.0 2023-07-06
Enamine
EN300-139409-250mg
2-(3-bromo-6-methylpyridin-2-yl)acetic acid
1214374-30-7
250mg
$503.0 2023-09-30
Enamine
EN300-139409-2500mg
2-(3-bromo-6-methylpyridin-2-yl)acetic acid
1214374-30-7
2500mg
$1988.0 2023-09-30
Enamine
EN300-139409-10000mg
2-(3-bromo-6-methylpyridin-2-yl)acetic acid
1214374-30-7
10000mg
$4360.0 2023-09-30
Enamine
EN300-139409-2.5g
2-(3-bromo-6-methylpyridin-2-yl)acetic acid
1214374-30-7
2.5g
$1988.0 2023-07-06
TRC
B808863-10mg
2-(3-Bromo-6-methylpyridin-2-yl)acetic Acid
1214374-30-7
10mg
$ 95.00 2022-06-06
TRC
B808863-5mg
2-(3-Bromo-6-methylpyridin-2-yl)acetic Acid
1214374-30-7
5mg
$ 70.00 2022-06-06
Enamine
EN300-139409-0.1g
2-(3-bromo-6-methylpyridin-2-yl)acetic acid
1214374-30-7
0.1g
$352.0 2023-07-06

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid 関連文献

2-(3-Bromo-6-methylpyridin-2-yl)acetic acidに関する追加情報

Recent Advances in the Application of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid (CAS: 1214374-30-7) in Chemical Biology and Pharmaceutical Research

The compound 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid (CAS: 1214374-30-7) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule inhibitors and modulators targeting various biological pathways. This research brief provides an overview of the latest advancements in the application of this compound, focusing on its role in medicinal chemistry and drug discovery.

Recent studies have highlighted the utility of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid as a versatile building block for the synthesis of heterocyclic compounds. Its unique structural features, including the bromo and methyl substituents on the pyridine ring, make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of kinase inhibitors, where it served as a critical intermediate in the synthesis of potent and selective compounds targeting aberrant signaling pathways in cancer.

In addition to its role in kinase inhibitor development, 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid has also been employed in the design of protease inhibitors. A recent preprint on bioRxiv detailed its incorporation into a series of novel cysteine protease inhibitors, which showed promising activity against parasitic infections. The study emphasized the compound's ability to introduce steric and electronic modifications that significantly improved the inhibitors' pharmacokinetic properties.

Another notable application of this compound is in the field of chemical biology, where it has been used as a probe to study protein-ligand interactions. Researchers have utilized its reactive bromo group for further functionalization, enabling the attachment of fluorescent tags or affinity labels. This approach has facilitated the identification and characterization of novel drug targets, as reported in a 2024 study published in ACS Chemical Biology.

The synthesis and scalability of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid have also been subjects of recent optimization efforts. A patent application filed in early 2024 described an improved synthetic route that enhances yield and purity while reducing environmental impact. This advancement is expected to support the compound's broader adoption in industrial-scale pharmaceutical production.

In conclusion, 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid (CAS: 1214374-30-7) continues to demonstrate significant value in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with recent methodological improvements, positions it as a crucial component in the development of next-generation therapeutics. Future research directions may explore its potential in additional therapeutic areas and further optimize its synthetic accessibility for diverse applications.

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